4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine
Description
4-Chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine (C₁₀H₁₃ClN₂O) is a pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 6, and a 1-methoxycyclobutyl substituent at position 2 . Its SMILES notation is CC1=CC(=NC(=N1)C2(CCC2)OC)Cl, and its InChIKey is ZHXMAQZJJFDXNR-UHFFFAOYSA-N . The compound’s collision cross-section (CCS) for the [M+H]+ adduct is predicted to be 138.3 Ų, indicating moderate molecular size and polarity .
Properties
CAS No. |
1598873-60-9 |
|---|---|
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine |
InChI |
InChI=1S/C10H13ClN2O/c1-7-6-8(11)13-9(12-7)10(14-2)4-3-5-10/h6H,3-5H2,1-2H3 |
InChI Key |
ZHXMAQZJJFDXNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2(CCC2)OC)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine involves several steps. One common synthetic route includes the reaction of 4-chloro-6-methylpyrimidine with 1-methoxycyclobutylamine under specific reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Physicochemical Comparisons
The table below compares key features of 4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine with structurally related compounds:
Key Observations:
- Substituent Effects : The target compound’s 1-methoxycyclobutyl group introduces steric bulk but less than aryl or cyclohexyl substituents (e.g., CyPPA). This may enhance solubility compared to aromatic analogs .
- Electronic Properties : The chloro group at position 4 acts as a leaving group, enabling nucleophilic substitutions, while the methoxycyclobutyl group provides electron-donating effects .
- CCS Trends : Aryl-substituted analogs (e.g., 3-fluorophenyl derivative) exhibit higher CCS values due to increased molecular surface area .
Structure-Activity Relationships (SAR)
- Position 2 Modifications: Cycloalkoxy vs. Aryl: The methoxycyclobutyl group in the target compound likely reduces π-π stacking compared to aryl-substituted analogs but improves metabolic stability over thioethers (e.g., methylthio derivatives) . Cyclohexyl vs.
- Position 4 : Chloro substituents are conserved across analogs for synthetic versatility (e.g., further functionalization) .
Biological Activity
4-Chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets.
- Molecular Formula : CHClNO
- CAS Number : 1598873-60-9
- Molecular Weight : 212.67 g/mol
The mechanism of action of this compound is not fully elucidated in the literature; however, similar compounds in the pyrimidine class have been shown to interact with various biological targets, including enzymes and receptors. The presence of the chlorine atom and methoxy group may enhance its affinity for these targets, potentially leading to inhibition or modulation of specific biological pathways.
Anticancer Potential
Recent studies have indicated that pyrimidine derivatives exhibit anticancer properties. For instance, compounds structurally similar to this compound have shown activity against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in tumor cells, suggesting a possible therapeutic application in oncology.
Enzyme Inhibition
Pyrimidines are known to act as enzyme inhibitors. The specific activity of this compound against enzymes involved in nucleic acid metabolism or signal transduction pathways remains to be thoroughly investigated. However, similar compounds have been reported to inhibit key enzymes such as thymidylate synthase and dihydrofolate reductase, which are critical in DNA synthesis.
Case Studies
- Antiproliferative Activity : A study on related pyrimidine derivatives showed significant antiproliferative effects against human cancer cell lines, with IC values ranging from 10 to 20 µM. These findings suggest that this compound may possess similar properties.
- Selectivity and Toxicity : Research has indicated that certain pyrimidines exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 212.67 g/mol |
| CAS Number | 1598873-60-9 |
| Anticancer Activity | IC ~10-20 µM (related compounds) |
| Enzyme Targets | Thymidylate synthase, Dihydrofolate reductase (similar activity expected) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
